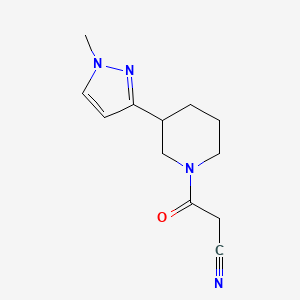![molecular formula C8H11F2N3O2 B13327730 5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13327730.png)
5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound with a unique structure that includes a pyrazole ring substituted with a difluoroethylamino group and a carboxylic acid group
准备方法
The synthesis of 5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the difluoroethylamino group: This step involves the reaction of the pyrazole intermediate with a difluoroethylamine derivative, often under nucleophilic substitution conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drugs.
Industry: The compound could be used in the development of new agrochemicals or as an intermediate in the synthesis of other industrially relevant chemicals.
作用机制
The mechanism of action of 5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethylamino group could play a role in binding to these targets, while the pyrazole ring and carboxylic acid group may contribute to the overall binding affinity and specificity.
相似化合物的比较
Similar compounds to 5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid include other pyrazole derivatives with different substituents. For example:
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the difluoroethyl group, which may result in different chemical and biological properties.
5-[(2,2-difluoroethyl)amino]-1H-pyrazole-4-carboxylic acid: Lacks the methyl groups on the pyrazole ring, which could affect its reactivity and interactions with molecular targets.
5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-3-carboxylic acid: The position of the carboxylic acid group is different, which may influence its chemical behavior and biological activity.
属性
分子式 |
C8H11F2N3O2 |
|---|---|
分子量 |
219.19 g/mol |
IUPAC 名称 |
5-(2,2-difluoroethylamino)-1,3-dimethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11F2N3O2/c1-4-6(8(14)15)7(13(2)12-4)11-3-5(9)10/h5,11H,3H2,1-2H3,(H,14,15) |
InChI 键 |
KVTQLRUPECEXGE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1C(=O)O)NCC(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


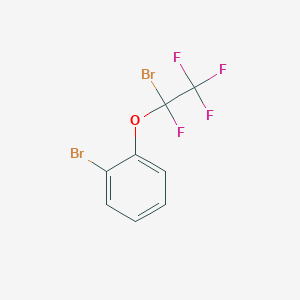


![7-Methoxy-6-(4-(4-methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole](/img/structure/B13327664.png)
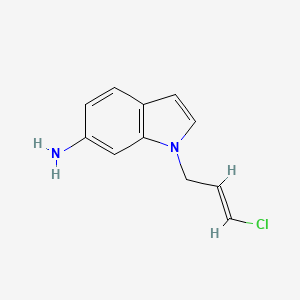

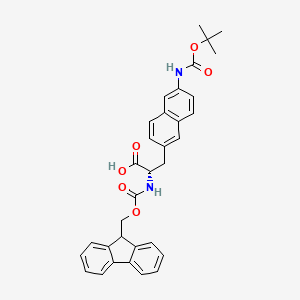

![8,8,9-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13327704.png)
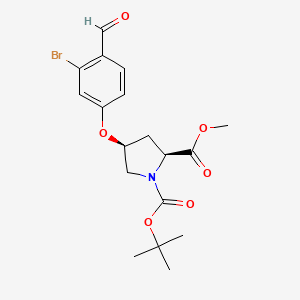

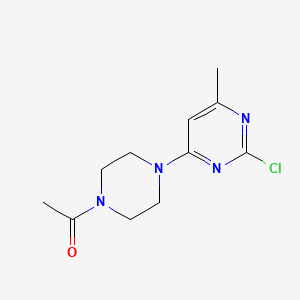
![6-(6-Chloropyridin-3-yl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B13327719.png)
